

Application Notes and Protocols for CL-387785 in Drug Screening Assays

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Compound of Interest

Compound Name: CL-387785

Cat. No.: B1684470

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Introduction

CL-387785, also known as EKI-785, is a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the 4-anilinoquinazoline class of compounds, it covalently binds to a cysteine residue (Cys 797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of receptor signaling.[3] This irreversible mechanism of action makes **CL-387785** a valuable tool in cancer research and drug screening, particularly for overcoming resistance to first-generation EGFR inhibitors, such as the T790M mutation.[3][4] These application notes provide detailed protocols for utilizing **CL-387785** in common drug screening assays and summarize its activity across various experimental systems.

Mechanism of Action

CL-387785 exerts its biological effects by targeting the EGFR, a transmembrane receptor tyrosine kinase crucial for regulating cell proliferation, differentiation, and survival.[5] Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[5] This phosphorylation cascade activates downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cancer cell growth and survival.[5]

CL-387785 irreversibly inhibits this initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.[4][6] This leads to a cytostatic effect, inhibiting cell proliferation in cell lines that overexpress EGFR or its family member, c-erbB-2.[6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo inhibitory activities of **CL-387785**.

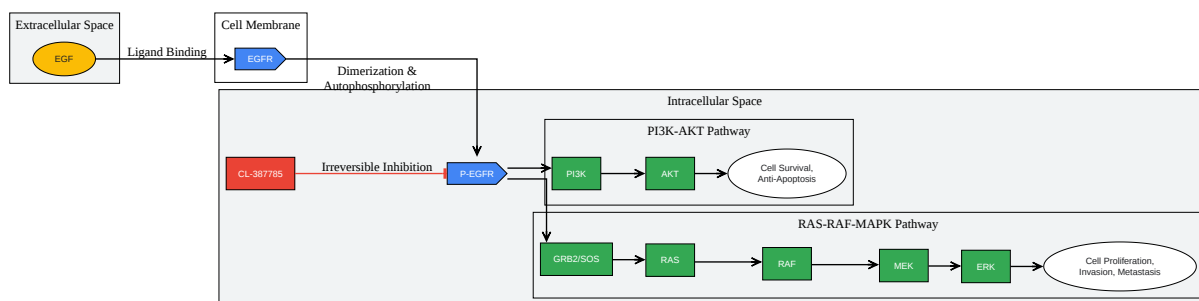
In Vitro Activity of CL-387785	
Target	IC50
EGFR Kinase Activity	370 pM[1][4]
EGF-Stimulated EGFR Autophosphorylation in Cells	5 nM[2][4][6]
Cell Proliferation (EGFR or c-erbB-2 overexpressing lines)	31 nM[6]

Cell-Based Assay Data for CL-387785		
Cell Line	Assay	IC50
NIH3T3	Inhibition of EGF stimulated human erbB1 autophosphorylation	2.5 nM[6]
A431	Inhibition of EGF-induced autophosphorylation of EGFR	5 nM[6]
Sf9 (BCRP-expressing)	Efflux of Hoechst 33342	200 nM[6]

In Vivo Efficacy of CL-387785			
Tumor Model	Dosage	Administration	Effect
HCA-7 Xenograft	25 mg/kg	i.p.	Reduced tumor growth[6]
HCA-7 Xenograft	100 mg/kg	i.p.	Prevented tumor growth[6]
HCT-116 Xenograft	50 mg/kg	i.p.	Reduced tumor growth[6]
EGFR-Overexpressing Nude Mice	80 mg/kg/day	p.o.	Profoundly blocked tumor growth[6]

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by **CL-387785**.



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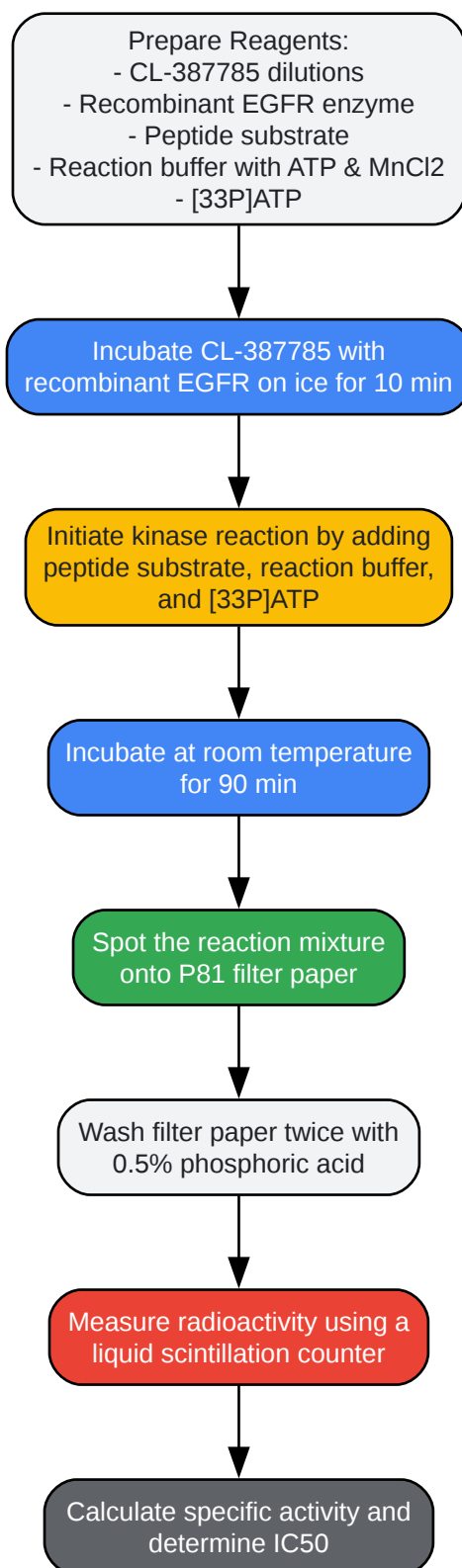
Caption: EGFR signaling pathway and inhibition by **CL-387785**.

Experimental Protocols

In Vitro EGFR Kinase Assay (Radiometric)

This assay measures the direct inhibitory effect of **CL-387785** on the enzymatic activity of recombinant EGFR kinase.

Workflow Diagram:



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Caption: Workflow for the in vitro EGFR kinase assay.

Materials:

- **CL-387785**
- Recombinant EGFR enzyme
- Peptide substrate (e.g., RR-SRC)
- 4x Reaction Buffer (50 mM HEPES, pH 7.4, 80 μ M ATP, 40 mM MnCl_2 , 200 μ M sodium orthovanadate)
- [^{33}P]ATP
- P81 phosphocellulose filter paper
- 0.5% Phosphoric acid
- Liquid scintillation counter
- DMSO
- 30 mM HEPES, pH 7.4

Protocol:

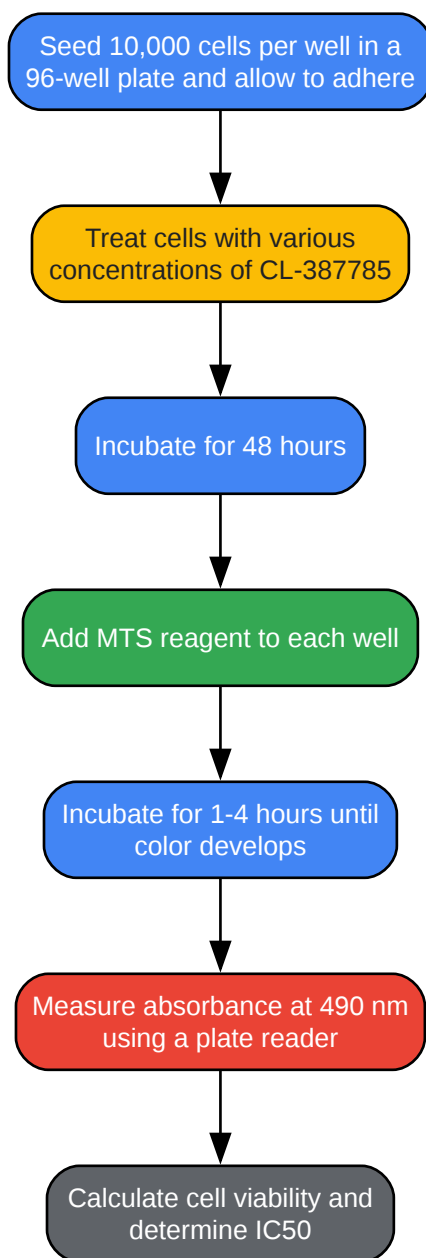
- Prepare a 500 μ M stock solution of **CL-387785** in 100% DMSO.[\[6\]](#)
- Create serial dilutions of the **CL-387785** stock solution to the desired concentrations using 30 mM HEPES, pH 7.4.[\[6\]](#)
- In a reaction tube, incubate 10 μ L of each **CL-387785** dilution with 3 μ L of diluted recombinant EGFR enzyme on ice for 10 minutes.[\[6\]](#)
- To initiate the kinase reaction, add the following to each tube:
 - 5 μ L of peptide substrate (final concentration 400 μ M)
 - 10 μ L of 4x reaction buffer

- 0.30 μL of [^{33}P]ATP ($>2500\text{ Ci/mmol}$)
- 12 μL of H_2O
- Incubate the reaction mixture for 90 minutes at room temperature.[6]
- Spot the entire reaction volume onto precut P81 filter papers.[6]
- Wash the filter discs twice with 0.5% phosphoric acid to remove unincorporated [^{33}P]ATP.[6]
- Measure the radioactivity of the filter discs using a liquid scintillation counter.
- Calculate the specific activity of the EGFR kinase and determine the IC_{50} value of **CL-387785** from dose-response curves.

Cell Proliferation Assay (MTS Assay)

This assay determines the effect of **CL-387785** on the proliferation of cancer cell lines.

Workflow Diagram:



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Caption: Workflow for the cell proliferation (MTS) assay.

Materials:

- Cancer cell line of interest (e.g., A431, HCT-116)
- Complete cell culture medium

- **CL-387785**
- 96-well flat-bottomed plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- Microplate reader

Protocol:

- Seed 10,000 cells in 100 µL of complete medium per well in a 96-well plate.
- Incubate the plate for 24 hours to allow cells to adhere.
- Prepare serial dilutions of **CL-387785** in complete medium.
- Remove the medium from the wells and add 100 µL of the **CL-387785** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the cells with the inhibitor for 48 hours.[\[6\]](#)
- Add 20 µL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion

CL-387785 is a highly effective, irreversible inhibitor of EGFR, demonstrating potent activity in both enzymatic and cell-based assays. Its ability to overcome common resistance mutations makes it a critical compound for studying EGFR signaling and for the development of next-generation cancer therapeutics. The protocols outlined in these application notes provide a framework for researchers to effectively utilize **CL-387785** in their drug screening and cancer research endeavors.

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